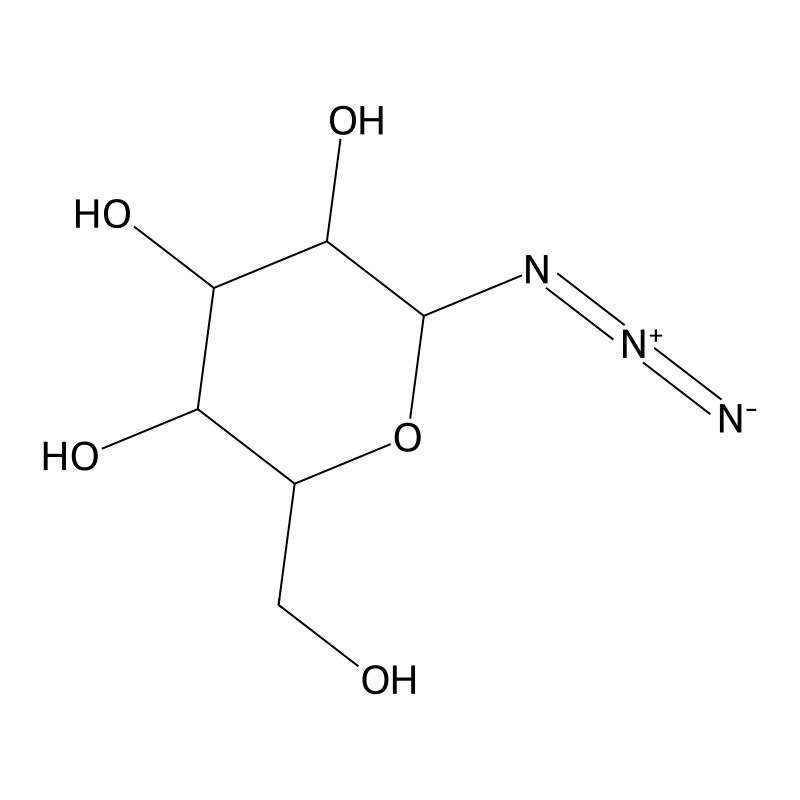Beta-D-galactopyranosyl azide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Beta-D-galactopyranosyl azide is a glycosyl azide compound characterized by the presence of an azide functional group (-N₃) attached to a beta-D-galactopyranosyl moiety. This compound is notable for its application in various chemical and biological processes, particularly in the field of click chemistry, where it serves as a versatile building block for synthesizing complex glycosylated structures.
The molecular formula of beta-D-galactopyranosyl azide is C₁₂H₁₅N₃O₇, and its structure consists of a galactose sugar unit in the pyranose form, with the azide group replacing a hydroxyl group on the anomeric carbon. This structural modification enhances its reactivity, making it suitable for various coupling reactions, especially those involving azides and alkynes.
- Enzyme detection: β-D-GalNAz binds to the active site of beta-glucosidase. The enzyme cleaves the galactose-azide bond, releasing a fluorescent product that allows researchers to identify the presence and activity of beta-glucosidase.
- Growth inhibition: β-D-GalNAz enters E. coli cells expressing beta-galactosidase. The enzyme hydrolyzes β-D-GalNAz, releasing the azide group, which disrupts bacterial cell wall synthesis and inhibits growth.
- Similar to other azide-containing compounds, β-D-GalNAz may pose potential explosive hazards.
- Specific toxicity data for β-D-GalNAz is limited. However, azide groups can exhibit cytotoxicity (cell toxicity). Due to the lack of comprehensive data, it's crucial to handle β-D-GalNAz with appropriate safety precautions in a well-ventilated laboratory setting.
Substrate for Beta-Galactosidase
One primary application of Beta-D-galactopyranosyl azide is as a substrate for the enzyme beta-galactosidase. Beta-galactosidase is an enzyme found in various organisms, including bacteria and humans, that breaks down the sugar molecule galactose. Researchers can use Beta-D-galactopyranosyl azide to study the activity and mechanism of beta-galactosidase. A study published in the Journal of Biological Chemistry demonstrates that beta-galactosidase from E. coli can hydrolyze (break down) Beta-D-galactopyranosyl azide into galactose and an azide ion. This finding helps researchers understand the enzyme's ability to cleave glycosidic bonds (bonds between sugars) with varying lengths. [Pubmed source: ]
Competitive Inhibitor Studies
Beta-D-galactopyranosyl azide can also be used as a competitive inhibitor for beta-galactosidase. Competitive inhibitors bind to the same active site of the enzyme as the substrate, thereby preventing the substrate from binding. By studying how Beta-D-galactopyranosyl azide competes with other substrates, researchers can gain insights into the enzyme's substrate specificity and binding interactions. The same aforementioned study also explores the inhibitory effect of Methyl 1-thio-beta-d-galactopyranoside on the hydrolysis of Beta-D-galactopyranosyl azide, providing valuable information on the enzyme's active site and its interaction with different functional groups. [Pubmed source: ]
- Click Chemistry: The compound readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and allows for the formation of diverse triazole-linked compounds, which are valuable in medicinal chemistry and bioconjugation .
- Hydrolysis: Beta-D-galactopyranosyl azide can be hydrolyzed by beta-galactosidases, such as that from Escherichia coli, yielding galactose and azide ions. This reaction highlights its potential as a substrate in enzymatic processes .
- Synthesis of Oligosaccharides: It can also act as a donor in glycosylation reactions to synthesize oligosaccharides, demonstrating its utility in carbohydrate chemistry .
Beta-D-galactopyranosyl azide exhibits biological activity primarily through its hydrolysis by beta-galactosidases, which can be utilized in various biochemical applications. The hydrolysis products, galactose and azide, can have distinct biological roles. For instance, galactose is essential for numerous cellular processes and can influence cell signaling pathways.
Moreover, derivatives of beta-D-galactopyranosyl azide have shown potential as inhibitors against pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives are evaluated for their efficacy against trans-sialidase enzymes that are crucial for the parasite's survival .
The synthesis of beta-D-galactopyranosyl azide can be achieved through various methods:
- One-Step Synthesis: A straightforward method involves the reaction of o-nitrophenyl-beta-D-galactopyranoside with sodium azide in the presence of E461G-beta-galactosidase. This enzymatic approach allows for a quantitative yield of beta-D-galactopyranosyl azide .
- Click Chemistry Approaches: Beta-D-galactopyranosyl azide can also be synthesized using click chemistry methodologies that involve coupling reactions with alkyne-containing compounds, facilitating the formation of complex molecular architectures .
Beta-D-galactopyranosyl azide finds applications across various fields:
- Bioconjugation: It is used in bioconjugation techniques to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules via click chemistry.
- Drug Development: Its derivatives are explored as potential therapeutic agents against diseases like Chagas disease due to their inhibitory effects on crucial enzymes .
- Carbohydrate Chemistry: The compound serves as a valuable intermediate in synthesizing glycosides and oligosaccharides for research and industrial applications.
Interaction studies involving beta-D-galactopyranosyl azide focus on its enzymatic hydrolysis and its role in binding interactions with biological targets. The hydrolysis by beta-galactosidases has been studied extensively to understand substrate specificity and enzyme kinetics . Additionally, research into its interactions with pathogens has provided insights into potential therapeutic applications.
Beta-D-galactopyranosyl azide shares structural similarities with several other glycosylated compounds. Here are some notable examples:
| Compound | Structure/Features | Unique Aspects |
|---|---|---|
| Alpha-D-galactopyranosyl azide | Similar sugar backbone but differs at anomeric position | Different reactivity profile due to anomeric configuration |
| Beta-D-glucosyl azide | Contains glucose instead of galactose | Variations in biological activity based on sugar type |
| Galacto-oligosaccharides | Composed of multiple galactose units | Larger structure may exhibit different biological properties |
Beta-D-galactopyranosyl azide's unique feature lies in its specific reactivity profile due to the beta-anomeric configuration and the presence of the azide group, which facilitates click chemistry applications more effectively than its alpha counterpart or other sugar derivatives.








